molecular formula C10H9Cl2N3 B13843742 2,6-dichloro-N,N-dimethylquinazolin-4-amine

2,6-dichloro-N,N-dimethylquinazolin-4-amine

Cat. No.: B13843742
M. Wt: 242.10 g/mol
InChI Key: CPOHNSQSMMQHDM-UHFFFAOYSA-N
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Description

2,6-Dichloro-N,N-dimethylquinazolin-4-amine is a chemical compound belonging to the quinazoline family. . This compound, with its unique structure, has been studied for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichloro-N,N-dimethylquinazolin-4-amine typically involves the chlorination of quinazoline derivatives followed by N,N-dimethylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the dimethylation is achieved using dimethylamine under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and methylation processes, ensuring high purity and yield. The reaction is usually carried out under inert gas conditions to prevent unwanted side reactions and degradation of the product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-N,N-dimethylquinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6-dichloro-N,N-dimethylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the inhibition of bacterial growth .

Comparison with Similar Compounds

Comparison: 2,6-Dichloro-N,N-dimethylquinazolin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C10H9Cl2N3

Molecular Weight

242.10 g/mol

IUPAC Name

2,6-dichloro-N,N-dimethylquinazolin-4-amine

InChI

InChI=1S/C10H9Cl2N3/c1-15(2)9-7-5-6(11)3-4-8(7)13-10(12)14-9/h3-5H,1-2H3

InChI Key

CPOHNSQSMMQHDM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC2=C1C=C(C=C2)Cl)Cl

Origin of Product

United States

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